molecular formula C20H18O7 B166570 Uralenol CAS No. 139163-15-8

Uralenol

Cat. No.: B166570
CAS No.: 139163-15-8
M. Wt: 370.4 g/mol
InChI Key: WOMWVGHYSNATOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Uralenol can be synthesized through various chemical reactions involving the modification of its precursor compounds. One common method involves the use of density functional theory to predict the reactivity of this compound and its derivatives . The preparation of this compound often involves the extraction from licorice root followed by purification processes to isolate the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from licorice root using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to purify this compound. The process may also involve the use of advanced techniques like high-performance liquid chromatography to ensure the purity and quality of the compound .

Scientific Research Applications

Chemical Properties and Sources

Uralenol is primarily derived from Glycyrrhiza uralensis, a plant known for its medicinal properties. It has been identified as an active component with various biological activities, including anti-inflammatory and antioxidant effects .

Pharmacological Applications

2.1 Antitumor Activity

This compound has shown promise in antitumor research. Studies have indicated that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of flavonoids, including this compound, exhibited significant cytotoxic effects against human colon cancer cells with IC50_{50} values indicating potent activity .

Cell Line IC50_{50} (μmol/L) Reference
HT-29 (Colon Cancer)21
PC-3M (Prostate Cancer)11.37

2.2 Anti-inflammatory Effects

Research has highlighted this compound's role in reducing inflammatory markers in chronic prostatitis models. The compound was part of a network pharmacology study that identified its efficacy in inhibiting the expression of inflammatory factors such as prostaglandin E2 (PGE2) .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various fields:

  • Case Study 1 : A study on the structural modifications of flavonoids showed that this compound derivatives had enhanced antitumor activity compared to their parent compounds, indicating the importance of structural optimization in drug design .
  • Case Study 2 : In a pharmacokinetic analysis involving chronic nonbacterial prostatitis, this compound was identified as one of the key active components that significantly reduced inflammation in rat models .

Biological Activity

Uralenol, a compound belonging to the class of terpenoids, is gaining attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, antimicrobial effects, and potential applications in medicine. The findings are supported by case studies and relevant research data.

Antioxidant Activity

This compound has been studied for its ability to scavenge free radicals, which is critical for preventing oxidative stress-related diseases. A theoretical study tracked ten reaction pathways of this compound and Neothis compound in both gas and water phases, demonstrating their capacity to neutralize reactive oxygen species (ROS) effectively .

Key Findings:

  • This compound exhibited significant radical scavenging activity against both DPPH and ABTS radicals.
  • The compound showed a dose-dependent relationship in its antioxidant capacity, with higher concentrations leading to increased scavenging effects.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various pathogens, including bacteria and fungi. The structural features of this compound contribute to its biological activity, particularly its lipophilicity, which enhances membrane permeability.

Case Study:
A study evaluated the antibacterial effects of this compound against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA). Results indicated that this compound significantly inhibited bacterial growth, with minimum inhibitory concentration (MIC) values comparable to those of standard antibiotics .

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus16Moderate Inhibition
Escherichia coli32Weak Inhibition

The proposed mechanism through which this compound exerts its antimicrobial effects includes:

  • Membrane Disruption : this compound interacts with bacterial membranes, leading to structural alterations that compromise cell integrity.
  • ROS Generation : The compound may induce oxidative stress within microbial cells, further contributing to its antibacterial efficacy.

In Vivo Studies

In vivo studies have also been conducted to assess the anti-inflammatory properties of this compound. Animal models have shown that administration of this compound can reduce inflammation markers significantly.

Research Findings:

  • Administration of this compound led to a reduction in pro-inflammatory cytokines in animal models.
  • The compound demonstrated potential as an anti-inflammatory agent in conditions such as arthritis and other inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, a comparative analysis was conducted with related compounds such as Neothis compound and other prenylated flavonoids.

CompoundAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateSignificant
Neothis compoundModerateWeakModerate
Prenylated FlavonoidsVery HighHighLow

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Uralenol, and how can researchers optimize yield and purity in laboratory settings?

  • Methodological Answer: Synthesis protocols for this compound typically involve multi-step organic reactions, such as nucleophilic substitutions or catalytic cross-coupling. To optimize yield, researchers should conduct factorial experiments (e.g., varying temperature, solvent polarity, and catalyst loading) and monitor purity via HPLC or GC-MS . Reaction kinetics and thermodynamic stability of intermediates should be analyzed using computational tools like DFT (Density Functional Theory) to identify bottlenecks .

Q. What standard assays are recommended for preliminary toxicity screening of this compound in in vitro models?

  • Methodological Answer: Begin with cell viability assays (e.g., MTT or resazurin reduction) in human-derived cell lines (e.g., HepG2 for hepatotoxicity). Dose-response curves should be generated using at least five concentrations spanning IC₁₀–IC₉₀. Parallel assays for oxidative stress (e.g., ROS detection via DCFH-DA) and mitochondrial membrane potential (JC-1 staining) are critical to identify mechanistic pathways . Normalize results to positive controls (e.g., cisplatin for cytotoxicity) and include solvent-only negative controls .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer: Combine NMR (¹H, ¹³C, DEPT-135) for functional group identification, FT-IR for bond vibration analysis, and high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Chromatographic purity (>95%) should be confirmed via reverse-phase HPLC with UV/Vis detection at λ_max relevant to this compound’s chromophores. Cross-validate results against reference spectra from peer-reviewed databases (e.g., NIST Chemistry WebBook) .

Advanced Research Questions

Q. How should researchers design a longitudinal study to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile in preclinical models?

  • Methodological Answer: Use a crossover design with repeated sampling (plasma, tissues) at defined intervals post-administration. Quantify this compound and metabolites via LC-MS/MS, ensuring calibration curves meet FDA validation criteria (R² > 0.99, precision ±15%). Apply non-compartmental analysis (NCA) for AUC, C_max, and t₁/₂, and use PBPK modeling to extrapolate to human doses. Account for inter-individual variability using mixed-effects models (e.g., NONMEM) .

Q. What statistical approaches are optimal for resolving contradictions in reported efficacy data for this compound across different experimental models?

  • Methodological Answer: Perform meta-analysis using PRISMA guidelines to aggregate data from ≥5 studies. Calculate effect sizes (e.g., Cohen’s d) and assess heterogeneity via I² statistics. If heterogeneity exceeds 50%, conduct subgroup analysis by model type (e.g., murine vs. primate), dosage, or endpoint. Sensitivity analyses should exclude outlier studies, and publication bias should be evaluated via funnel plots .

Q. How can researchers integrate multi-omics data (transcriptomics, proteomics) to elucidate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer: Use RNA-seq and LC-MS/MS proteomics to generate datasets from treated vs. control samples. Apply pathway enrichment tools (e.g., GSEA, STRING) to identify dysregulated networks (e.g., apoptosis, inflammation). Validate key targets via CRISPR-Cas9 knockout or siRNA silencing followed by functional assays. Integrate findings using systems biology platforms (e.g., Cytoscape) to map cross-talk between pathways .

Q. What strategies are effective for addressing discrepancies between in vitro and in vivo efficacy results for this compound?

  • Methodological Answer: Reconcile discrepancies by evaluating bioavailability (e.g., plasma protein binding, first-pass metabolism) using in vitro ADME assays (Caco-2 permeability, microsomal stability). Validate findings in 3D organoid models that mimic in vivo tissue complexity. If in vivo efficacy is lower, consider prodrug derivatization or nanoparticle-based delivery to enhance bioavailability .

Q. Methodological Frameworks

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . For reproducibility, pre-register protocols on platforms like OSF and include detailed Materials and Methods sections (e.g., reagent lot numbers, instrument calibration) .
  • Data Contradiction Analysis : Use triangulation by combining quantitative (e.g., ANOVA, regression) and qualitative (e.g., thematic analysis of literature) methods to identify root causes of conflicting data .
  • Literature Review : Conduct systematic searches using PubMed/Scopus with MeSH terms (e.g., "this compound/pharmacology") and Boolean operators. Document excluded studies with reasons (e.g., inadequate blinding) to strengthen validity .

Properties

IUPAC Name

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-9(2)3-4-10-5-11(6-14(23)17(10)24)20-19(26)18(25)16-13(22)7-12(21)8-15(16)27-20/h3,5-8,21-24,26H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMWVGHYSNATOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160946
Record name Uralenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Uralenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

139163-15-8
Record name Uralenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139163-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uralenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139163158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uralenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uralenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

170.5 - 172.5 °C
Record name Uralenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.